![molecular formula C20H22N4O4S2 B2744968 (Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one CAS No. 487035-54-1](/img/structure/B2744968.png)
(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
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Description
(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Applications
One study described the one-pot three-component microwave-assisted synthesis of novel thiazolidinone derivatives, demonstrating their potential as antimicrobial agents. These compounds were tested against both gram-positive and gram-negative bacteria as well as fungal strains, showing promising biological activity (El Azab & Abdel-Hafez, 2015).
Anticancer and Antiangiogenic Effects
Another area of research highlighted the in vivo anticancer and antiangiogenic effects of novel thioxothiazolidin-4-one derivatives. These compounds inhibited tumor growth and tumor-induced angiogenesis in a mouse model, suggesting potential for anticancer therapy (Chandrappa et al., 2010).
Heterocyclic Tautomerism
Research has also explored the reassignment of crystal structures of certain thiazolidin-4-one derivatives, providing insights into heterocyclic tautomerism. This study revealed the existence of compounds in their tautomer forms within crystal structures, contributing to the understanding of the chemical behavior of similar compounds (Gzella et al., 2014).
Diastereoselective Aldol Reactions
The synthesis and diastereoselective aldol reactions of a thiazolidinethione chiral auxiliary were investigated, showcasing the utility of these compounds in organic synthesis, particularly in creating stereochemically complex structures (Crimmins, Christie, & Hughes, 2012).
properties
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-12-4-5-16-22-17(21-6-7-25)14(18(26)23(16)10-12)9-15-19(27)24(20(29)30-15)11-13-3-2-8-28-13/h4-5,9-10,13,21,25H,2-3,6-8,11H2,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINQFFAUJYCOBW-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCCO)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCCO)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one |
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